2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole
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Overview
Description
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with an azetidine and an octahydrocyclopenta[c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent optimization, and continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways, potentially leading to the discovery of new biological activities.
Medicine: Due to its structural features, it may exhibit pharmacological properties, making it a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine
- 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole stands out due to its benzoxazole ring, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-7-16-15(6-1)18-17(21-16)20-10-14(11-20)19-8-12-4-3-5-13(12)9-19/h1-2,6-7,12-14H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNNXZHNVLGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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